molecular formula C3H5N3O2 B1197227 1-Aminoimidazolidine-2,4-dione CAS No. 6301-02-6

1-Aminoimidazolidine-2,4-dione

Cat. No. B1197227
CAS RN: 6301-02-6
M. Wt: 115.09 g/mol
InChI Key: KVYKDNGUEZRPGJ-UHFFFAOYSA-N
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Description

1-Aminoimidazolidine-2,4-dione, also known as glitazone , belongs to the class of thiazolidin-2,4-dione (TZD) compounds. This heterocyclic moiety features a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it contains two carbonyl functional groups at positions 2 and 4 .


Synthesis Analysis

The synthesis of 1-Aminoimidazolidine-2,4-dione involves cyclization methods. Researchers have explored various derivatives, including 2-thioxoimidazolidin-4-one , which exhibit potential anticoagulant and anticancer activities .


Molecular Structure Analysis

The molecular structure of 1-Aminoimidazolidine-2,4-dione comprises the aforementioned thiazolidin-2,4-dione scaffold. Its availability for substitutions at the third and fifth positions makes it versatile, leading to a wide range of biological activities .


Chemical Reactions Analysis

  • Antioxidant Action : By scavenging reactive oxygen species (ROS), they exhibit antioxidant effects .

properties

IUPAC Name

1-aminoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYKDNGUEZRPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212226
Record name 1-Aminoimidazolidine-2,4-dione
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoimidazolidine-2,4-dione

CAS RN

6301-02-6
Record name 1-Aminohydantoin
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Record name 1-Aminohydantoin
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Record name 6301-02-6
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Record name 1-Aminoimidazolidine-2,4-dione
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Record name 1-aminoimidazolidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common analytical methods used to detect 1-Aminohydantoin residues in food?

A1: Several techniques are employed for AHD detection, with the most common being:

    Q2: Why is derivatization often necessary when analyzing 1-Aminohydantoin?

    A2: 1-Aminohydantoin is a polar and thermally labile compound, making it difficult to analyze directly by techniques like gas chromatography. Derivatization, often with 2-nitrobenzaldehyde (2-NBA), converts AHD into a less polar, more volatile, and thermally stable derivative. This improves its chromatographic separation and detectability in techniques like HPLC-MS/MS. [, , , , ]

    Q3: What are the challenges in detecting low levels of 1-Aminohydantoin in complex food matrices?

    A3: Food matrices like meat, seafood, and honey contain various compounds that can interfere with AHD analysis, leading to inaccurate results. Effective sample preparation techniques, including extraction, cleanup, and concentration steps, are crucial to remove these interfering substances and ensure accurate and reliable detection of AHD at trace levels. [, , ]

    Q4: How stable is 1-Aminohydantoin in different matrices and under various storage conditions?

    A4: Studies indicate that AHD is relatively stable in muscle and liver tissues, even after cooking processes like frying, grilling, roasting, and microwaving. [] Storage of these tissues at -20°C for extended periods (up to 8 months) doesn't significantly affect metabolite concentration. [] Similarly, AHD stock and working standard solutions prepared in methanol remain stable for up to 10 months at 4°C. []

    Q5: How does the stability of 1-Aminohydantoin compare to other nitrofuran metabolites?

    A5: 1-Aminohydantoin generally shows similar stability to other nitrofuran metabolites like AOZ, AMOZ, and SEM under various conditions. This stability poses a challenge as these metabolites can persist in animal tissues for extended periods, even after the withdrawal of nitrofuran antibiotics. [, ]

    Q6: Has 1-Aminohydantoin been reported to elicit any immunological responses?

    A6: While AHD itself isn't known to be directly immunogenic, its precursor, nitrofurantoin, can trigger allergic reactions and hypersensitivity in some individuals. [] The potential for AHD to contribute to these immunological responses hasn't been extensively studied.

    Q7: Are there alternative methods to monitor the illegal use of nitrofurantoin besides detecting 1-Aminohydantoin?

    A7: While AHD remains a primary marker, researchers are exploring the detection of intact (parent) nitrofuran antibiotics in tissues like eyes, where they might persist for longer durations. [] This approach could complement AHD detection, especially in cases where SEM presence might originate from sources other than nitrofurazone. []

    Q8: When did 1-Aminohydantoin become a focus in food safety?

    A8: The significance of AHD in food safety emerged after the ban on nitrofuran antibiotics in food-producing animals due to their potential human health risks. The discovery of widespread nitrofuran misuse in global food industries further emphasized the need for effective monitoring programs relying on AHD as a marker residue. [, , ]

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